6-Bromo-2-methylpyrazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-2-methylpyrazolo[1,5-a]pyridine: is a heterocyclic compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol It is characterized by a pyrazolo[1,5-a]pyridine core structure substituted with a bromine atom at the 6-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyridine typically involves the bromination of 2-methylpyrazolo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, although specific examples are less common.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), arylboronic acids, bases like potassium phosphate (K3PO4), and solvents such as 1,4-dioxane and water.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl derivatives with the pyrazolo[1,5-a]pyridine core.
Scientific Research Applications
Chemistry: 6-Bromo-2-methylpyrazolo[1,5-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives through substitution and coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: The compound’s unique structure makes it valuable in materials science for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylpyrazolo[1,5-a]pyridine and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity. For example, they could inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists .
Comparison with Similar Compounds
Comparison: 6-Bromo-2-methylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-8-3-2-7(9)5-11(8)10-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWQBBXKQSOXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260710-39-0 |
Source
|
Record name | 6-bromo-2-methylpyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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